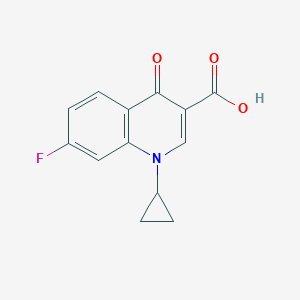

1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Overview

Description

“1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C13H9ClFNO3 . It is also known as fluoroquinolonic acid . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

Synthesis Analysis

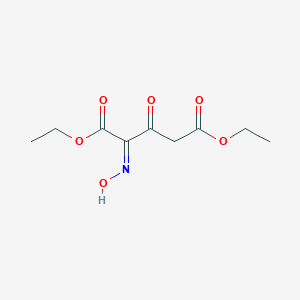

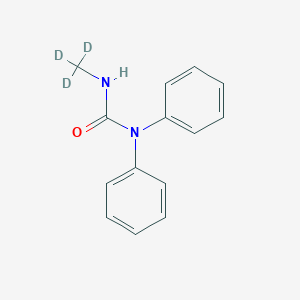

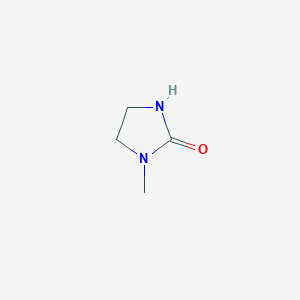

The compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . A series of novel analogues of this compound were synthesized and characterized using 1H NMR, 13C NMR, and LCMS .Molecular Structure Analysis

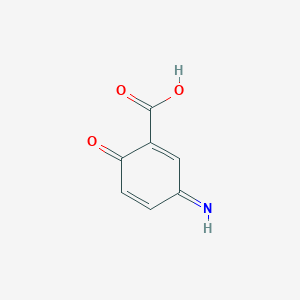

The compound has a complex molecular structure with a cyclopropyl group, a fluorine atom, and a carboxylic acid group . The InChI string and Canonical SMILES string provide detailed information about its molecular structure .Chemical Reactions Analysis

The compound undergoes low-efficiency substitution of the 6-fluoro by an OH group on irradiation in H2O via the ππ* triplet .Physical And Chemical Properties Analysis

The compound has a molecular weight of 468.5 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . Its topological polar surface area is 141 Ų . The compound has a complexity of 692 .Scientific Research Applications

Antibacterial Drug Synthesis

This compound is an intermediate in the synthesis of ciprofloxacin hydrochloride , a widely used fluorinated quinolone antibacterial drug . The broad-spectrum activity of ciprofloxacin makes it effective against both Gram-positive and Gram-negative bacteria, and its synthesis is a critical application in pharmaceutical research.

Bacteriostatic Agent

Due to its structural properties, this compound exhibits bacteriostatic activity. It can inhibit the growth and reproduction of bacteria, making it a valuable agent for studying bacterial life cycles and developing new antibacterial strategies .

Toxicology Research

The compound’s safety profile, including its acute toxicity data, is crucial for evaluating its potential as a therapeutic agent. Toxicological studies involving this compound can provide insights into safe dosage limits and possible side effects .

Mechanism of Action

Target of Action

The primary target of 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the bacterial DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair in bacteria .

Mode of Action

The compound interacts with its target by inhibiting the subunit A of the DNA gyrase enzyme . This inhibition blocks bacterial DNA synthesis, thereby preventing the bacteria from replicating . The compound also affects the bacterial cell wall .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting the DNA gyrase enzyme, the compound disrupts DNA replication, leading to the death of the bacteria .

Result of Action

The result of the compound’s action is bacteriostasis . It has broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

properties

IUPAC Name |

1-cyclopropyl-7-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZESLTPCOVTJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431974 | |

| Record name | 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

CAS RN |

157372-99-1 | |

| Record name | 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

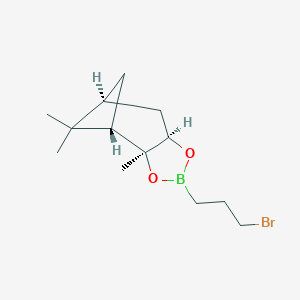

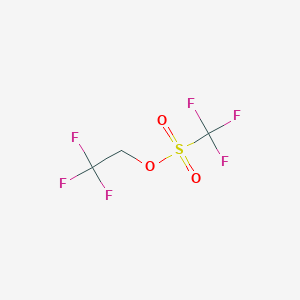

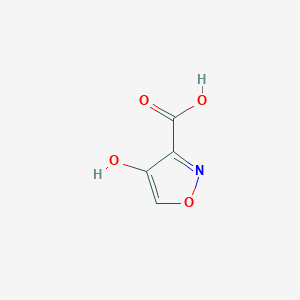

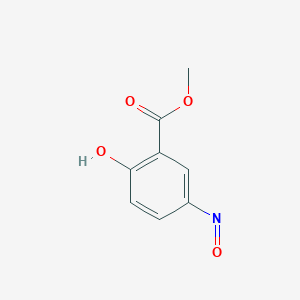

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)